5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9-6-12(16-20-9)13(18)15-10-7-14-17(8-10)11-2-4-19-5-3-11/h6-8,11H,2-5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGMFLTPDQVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
For example, the synthesis might begin with the formation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The pyrazole ring can be synthesized separately using a condensation reaction with hydrazine derivatives. The final step involves coupling these two intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
- Substituent Effects: Halogenation (e.g., Cl in 3a, 3b) increases molecular weight and melting points due to enhanced polarity and intermolecular interactions . The oxan-4-yl group in the target compound may improve solubility compared to aromatic substituents (e.g., phenyl in 3a) due to its oxygen atom and cyclic ether structure.
Synthetic Methods :
Physicochemical Properties
- Melting Points: Halogenated analogs (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-halogenated derivatives (e.g., 3c, mp 123–125°C), likely due to stronger dipole-dipole interactions .
- Solubility : The oxan-4-yl group’s ether oxygen may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., CF3 groups in Ceapin-A7).
Biological Activity
5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the oxazole and pyrazole chemical classes. Its unique molecular structure, characterized by a methyl group, a pyrazole ring, and an oxazole moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex arrangement of functional groups that influence its reactivity and biological interactions. The presence of both carboxamide and oxazole functionalities suggests a potential for diverse biological effects.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities. Notable activities include:
1. Anticancer Properties
Studies have shown that derivatives of oxazole-based compounds can inhibit the growth of various cancer cell lines. For instance, certain oxadiazole derivatives have demonstrated cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines through mechanisms involving topoisomerase I inhibition .
2. Antimicrobial Activity
The structural characteristics of pyrazole and oxazole rings are associated with antimicrobial properties. Compounds in this category often show effectiveness against a range of bacterial strains, making them candidates for further development as antimicrobial agents.
3. Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, although specific data on this compound's activity remains limited.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxazole Moiety : This step may involve condensation reactions with oxazole-forming agents.
- Carboxamide Formation : Final modifications to introduce the carboxamide group complete the synthesis.
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies indicate that this compound may bind to specific biological targets, influencing pathways associated with cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the potential applications of similar compounds in clinical settings:
| Study | Findings | Relevance |
|---|---|---|
| Study on oxadiazole derivatives | Identified cytotoxic effects against cancer cell lines | Supports potential anticancer applications |
| Antimicrobial efficacy study | Demonstrated effectiveness against Gram-positive bacteria | Suggests possible use in treating infections |
| Inflammatory response analysis | Showed inhibition of cytokine production | Indicates potential for anti-inflammatory therapies |
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide?
The synthesis involves multi-step reactions:
- Oxazole intermediate : Cyclization of precursors (e.g., β-keto esters) with ammonium acetate under reflux conditions.
- Pyrazole intermediate : Condensation of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition.
- Coupling : Amide bond formation between oxazole-3-carboxylic acid and the pyrazole amine using coupling agents like EDC/HOBt in DMF at 0–25°C . Key factors include catalyst selection (e.g., Pd for cross-coupling), solvent polarity (DMF, THF), and temperature control to minimize side reactions.
Q. Which spectroscopic methods are critical for structural validation of this compound?
- NMR : and NMR to confirm proton environments and carbon frameworks, particularly distinguishing oxazole (C3) and pyrazole (N-substituent) signals.
- IR : Identify carbonyl (1670–1700 cm) and amide (N–H stretch at ~3300 cm) functional groups.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Enzymes : Kinases or oxidoreductases due to the oxazole’s electron-deficient core.
- GPCRs : Modulation of receptors like mGlu4 (linked to neurological disorders) via pyrazole’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction yields be optimized during the final coupling step?
Methodological considerations:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl halides are involved.
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates.
- Temperature gradients : Use microwave-assisted synthesis at 80–100°C to accelerate kinetics while monitoring by HPLC for purity (>95%) .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability. Mitigation steps:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).
- Dose-response curves : Calculate IC/EC values across ≥3 independent replicates.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with SPR binding studies to confirm target engagement .
Q. How can computational methods predict binding modes and affinity?
- Molecular docking : Use AutoDock Vina to model interactions between the oxazole carboxamide and target active sites (e.g., kinase ATP pockets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with pyrazole N-atoms.
- Free energy calculations : Apply MM-GBSA to rank binding affinities relative to known inhibitors .
Q. What experimental designs compare the efficacy of this compound to pyrazole derivatives?
- Structural analogs : Synthesize derivatives with variations in oxan-4-yl substituents or methyl groups.
- Bioactivity panels : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC benchmarking against reference drugs (e.g., doxorubicin).
- SAR analysis : Correlate substituent electronegativity with potency trends .
Methodological Guidance for Data Interpretation
Q. How to assess compound stability under varying storage conditions?
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for oxazoles).
- Solution stability : Monitor degradation in DMSO/PBS (pH 7.4) via LC-MS over 72 hours at 4°C and 25°C.
- Light sensitivity : Store aliquots in amber vials and compare UV-vis spectra pre/post UV exposure .
Q. What in vitro models are suitable for evaluating anti-inflammatory potential?
- Cytokine inhibition : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA (IC <10 µM considered potent).
- NF-κB pathway : Use luciferase reporter assays in RAW264.7 cells to measure transcriptional suppression .
Q. How to validate target selectivity across kinase families?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
- Counter-screens : Test off-target effects on cytochrome P450 enzymes (CYP3A4/CYP2D6) to assess metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
